An In-depth Technical Guide to Diethyl 2-(2-oxopropyl)malonate (CAS: 23193-18-2)
An In-depth Technical Guide to Diethyl 2-(2-oxopropyl)malonate (CAS: 23193-18-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl 2-(2-oxopropyl)malonate, a valuable keto-ester in organic synthesis. The document details its chemical and physical properties, outlines a probable synthesis pathway, and explores its potential reactions and applications, particularly within the realm of drug discovery and development. This guide is intended to be a foundational resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical sciences.
Chemical Identity and Physical Properties
Diethyl 2-(2-oxopropyl)malonate, also known as diethyl acetonylmalonate, is a dicarbonyl compound with the CAS number 23193-18-2. Its structure features a central malonic ester moiety substituted with a 2-oxopropyl group.
Table 1: Chemical and Physical Properties of Diethyl 2-(2-oxopropyl)malonate
| Property | Value | Source |
| CAS Number | 23193-18-2 | [1] |
| Molecular Formula | C₁₀H₁₆O₅ | [1] |
| Molecular Weight | 216.23 g/mol | [1] |
| IUPAC Name | diethyl 2-(2-oxopropyl)propanedioate | [1] |
| Synonyms | Diethyl acetonylmalonate, 2-Acetonylmalonic acid diethyl ester, 2-(2-Oxo-propyl)-propanedioic acid diethyl ester | [1] |
| Boiling Point | 296.36 °C at 760 mmHg (Predicted) | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Synthesis
The primary synthetic route to Diethyl 2-(2-oxopropyl)malonate is the malonic ester synthesis. This classic method involves the alkylation of diethyl malonate with a suitable electrophile, in this case, chloroacetone.
General Experimental Protocol: Alkylation of Diethyl Malonate
The synthesis proceeds in two main steps: the formation of the diethyl malonate enolate followed by its reaction with chloroacetone.
Step 1: Enolate Formation A base, typically sodium ethoxide, is used to deprotonate the acidic α-hydrogen of diethyl malonate, forming a resonance-stabilized enolate. The choice of ethoxide as the base is crucial to prevent transesterification.[2][3]
Step 2: Nucleophilic Substitution (Alkylation) The generated enolate acts as a nucleophile and attacks the electrophilic carbon of chloroacetone in an SN2 reaction, displacing the chloride leaving group. This step forms the carbon-carbon bond, yielding Diethyl 2-(2-oxopropyl)malonate.
Chemical Reactivity and Potential Reactions
As a γ-keto ester, Diethyl 2-(2-oxopropyl)malonate is a versatile intermediate for a variety of organic transformations. Its reactivity is characterized by the presence of multiple functional groups: two ester moieties and a ketone.
Decarboxylation
One of the most significant reactions of substituted malonic esters is decarboxylation. Upon heating in the presence of acid or base, the ester groups can be hydrolyzed to carboxylic acids. The resulting β-keto acid is unstable and readily loses carbon dioxide to yield a ketone. This makes Diethyl 2-(2-oxopropyl)malonate a potential precursor for the synthesis of substituted ketones.
Reactions at the Ketone Carbonyl Group
The ketone functionality can undergo a range of reactions typical of carbonyl compounds, including:
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Reduction: To form a secondary alcohol.
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Wittig Reaction: To form an alkene.
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Reductive Amination: To introduce an amino group.
Reactions at the Ester Groups
The ester groups can be:
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Hydrolyzed: To the corresponding dicarboxylic acid.
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Transesterified: With other alcohols.
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Reduced: To diols using strong reducing agents like lithium aluminum hydride.
Applications in Drug Development and Medicinal Chemistry
While direct applications of Diethyl 2-(2-oxopropyl)malonate in drug development are not extensively documented, its structural motifs are present in various biologically active molecules. As a γ-keto ester, it serves as a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
The versatility of the malonic ester synthesis allows for the introduction of a wide range of substituents, making it a powerful tool in the generation of compound libraries for drug screening. The keto and ester functionalities provide handles for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.
Derivatives of malonic esters have been investigated for a variety of therapeutic areas. For instance, compounds containing the malonate substructure have been explored for their potential as anticonvulsants and sedatives.[3] The ability to synthesize diverse structures from a common precursor like Diethyl 2-(2-oxopropyl)malonate is a key strategy in modern drug discovery.
Safety and Handling
Conclusion
Diethyl 2-(2-oxopropyl)malonate is a synthetically useful molecule with significant potential as a building block in organic synthesis, particularly for the preparation of complex molecules in drug discovery programs. Its synthesis via the well-established malonic ester pathway and the diverse reactivity of its functional groups make it an attractive intermediate for medicinal chemists. Further research into its specific biological activities and the development of detailed synthetic protocols will undoubtedly expand its utility in the scientific community.

